1H-imidazo[4,5-b]phenazine
Overview
Description
1H-imidazo[4,5-b]phenazine is a heterocyclic compound that combines the structural features of imidazole and phenazine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-imidazo[4,5-b]phenazine can be synthesized through a one-pot reaction involving 2,3-diaminophenazine and various aromatic aldehydes or acids. The reaction typically involves heating the mixture in solvents such as nitrobenzene or dimethylformamide (DMF) at room temperature . Another method involves the reaction of 2,3-diaminophenazine with acetic anhydride and formic acid to yield this compound and its derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and solvents makes these methods feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, nucleophilic substitution reactions can be performed using reagents like propanol, morpholine, and potassium thiocyanate .
Common Reagents and Conditions:
Nucleophilic Substitution: Propanol, morpholine, potassium thiocyanate
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as 2-aryl-1H-imidazo[4,5-b]phenazine and 2-methyl-1H-imidazo[4,5-b]phenazine .
Scientific Research Applications
1H-imidazo[4,5-b]phenazine has a wide range of applications in scientific research:
Mechanism of Action
1H-imidazo[4,5-b]phenazine can be compared with other similar compounds such as pyrazino[2,3-b]phenazine and 2-(perfluorophenyl)-1H-imidazo[4,5-b]phenazine . These compounds share structural similarities but differ in their specific functional groups and applications. For example, 2-(perfluorophenyl)-1H-imidazo[4,5-b]phenazine is used as a sensing probe for picric acid detection , highlighting the unique applications of each compound.
Comparison with Similar Compounds
- Pyrazino[2,3-b]phenazine
- 2-(perfluorophenyl)-1H-imidazo[4,5-b]phenazine
- 2-Hydroxyphenyl-1H-imidazo[4,5-b]phenazine
Properties
IUPAC Name |
10H-imidazo[4,5-b]phenazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c1-2-4-9-8(3-1)16-12-5-10-11(15-7-14-10)6-13(12)17-9/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMSNVSOPXUPJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC4=NC=NC4=CC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259-33-6 | |
Record name | 1H-Imidazo(4,5-b)phenazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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